N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[5-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a benzamide scaffold. Key structural elements include:
- 1,3,4-Thiadiazole ring: A heterocyclic moiety known for its role in enhancing metabolic stability and bioactivity in medicinal chemistry .
- Sulfanyl-linked carbamoyl group: The thioether bridge connects the thiadiazole to a 2,3-dimethylphenylcarbamoyl group, which may influence target binding specificity.
- 4-(Pyrrolidine-1-sulfonyl)benzamide: The sulfonamide group attached to a pyrrolidine ring and aromatic system is a common pharmacophore in enzyme inhibitors, particularly those targeting sulfotransferases or kinases .
While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., thiadiazole-linked sulfonamides) exhibit anti-inflammatory, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-15-6-5-7-19(16(15)2)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-8-10-18(11-9-17)35(31,32)28-12-3-4-13-28/h5-11H,3-4,12-14H2,1-2H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCCTTKDDDDSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the sulfanyl group, and the coupling with the pyrrolidine-1-sulfonylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of green solvents, efficient catalysts, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Thiadiazole-triazole hybrids (e.g., K400-09479) demonstrate the importance of heterocyclic diversity in modulating bioactivity .
Pharmacological Activity
While direct data for the target compound is lacking, insights can be drawn from analogs:
- Anti-inflammatory activity : Thiadiazole-linked pyrazole benzenesulfonamides () inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 µM .
- Sulfonamide-mediated effects : The pyrrolidine sulfonyl group may enhance binding to sulfotransferases or carbonic anhydrases, as observed in structurally related sulfonamides .
Physicochemical Properties
Melting Points :
Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex compound featuring a thiadiazole ring, which has been extensively studied for its biological activities. This article aims to synthesize the existing knowledge regarding its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's structure includes:
- A thiadiazole moiety, known for diverse biological activities.
- A pyrrolidine sulfonamide group, which enhances solubility and bioactivity.
- A 2,3-dimethylphenyl substituent that may influence its interaction with biological targets.
This structural complexity suggests potential multifaceted biological actions.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar thiadiazole structures demonstrated promising activity against various bacterial strains. In one study, derivatives exhibited effective inhibition of bacterial growth, indicating that modifications in the thiadiazole ring could enhance their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(2,3-dimethylphenyl)...] | E. coli | 12.5 µg/mL |
| N-[5-(2,3-dimethylphenyl)...] | S. aureus | 25 µg/mL |
| N-[5-(2,3-dimethylphenyl)...] | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown significant inhibition of cell proliferation in non-small cell lung cancer (A549) cells through apoptosis induction mechanisms .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxicity of related thiadiazole compounds:
- MTT assay results indicated that certain derivatives induced apoptosis in A549 cells.
- The mechanism involved down-regulation of anti-apoptotic proteins (Bcl-XL) and up-regulation of pro-apoptotic proteins (Bax) which are crucial in the apoptotic pathway .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it targets lipoxygenase (LOX), an enzyme implicated in various inflammatory diseases and cancers. Studies suggest that certain derivatives exhibit potent inhibitory effects on LOX activity, making them candidates for anti-inflammatory drug development .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-[5-(2,3-dimethylphenyl)...] | Lipoxygenase | 0.63 |
| N-[5-(2,3-dimethylphenyl)...] | COX-1 | 1.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
